2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine
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Overview
Description
2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a methanesulfonyl group and a piperidin-2-yl ethyl side chain attached to the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine typically involves multiple steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation using methanesulfonyl chloride in the presence of a base such as pyridine.
Attachment of Piperidin-2-yl Ethyl Side Chain: The piperidin-2-yl ethyl side chain can be attached through a nucleophilic substitution reaction using a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenothiazine core, potentially converting it to dihydrophenothiazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine involves its interaction with various molecular targets:
Molecular Targets: It can interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to neurotransmission, inflammation, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine with antipsychotic effects.
Uniqueness
2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine is unique due to its specific structural features, such as the methanesulfonyl group and the piperidin-2-yl ethyl side chain, which may confer distinct pharmacological properties compared to other phenothiazines.
Properties
IUPAC Name |
2-methylsulfonyl-10-(2-piperidin-2-ylethyl)phenothiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c1-26(23,24)16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)25-20/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEJHVDLZKYZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00852521 |
Source
|
Record name | 2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00852521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58255-92-8 |
Source
|
Record name | 2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00852521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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